REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])C)=[C:4]([Cl:11])[CH:3]=1.[Cl:12]C1C=CC(C(=O)C)=C(C)C=1>>[Cl:11][C:4]1[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:6][CH:5]=1.[C:8]([Cl:12])(=[O:10])[CH3:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(C=C1)C(C)=O)Cl
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)C(C)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])C)=[C:4]([Cl:11])[CH:3]=1.[Cl:12]C1C=CC(C(=O)C)=C(C)C=1>>[Cl:11][C:4]1[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:6][CH:5]=1.[C:8]([Cl:12])(=[O:10])[CH3:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(C=C1)C(C)=O)Cl
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)C(C)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
REACTION_CXSMILES
|
[CH3:1][C:2]1[CH:7]=[CH:6][C:5]([C:8](=[O:10])C)=[C:4]([Cl:11])[CH:3]=1.[Cl:12]C1C=CC(C(=O)C)=C(C)C=1>>[Cl:11][C:4]1[CH:3]=[C:2]([CH3:1])[CH:7]=[CH:6][CH:5]=1.[C:8]([Cl:12])(=[O:10])[CH3:5]
|
Name
|
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
CC1=CC(=C(C=C1)C(C)=O)Cl
|
Name
|
|
Quantity
|
98 g
|
Type
|
reactant
|
Smiles
|
ClC1=CC(=C(C=C1)C(C)=O)C
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Name
|
|
Type
|
product
|
Smiles
|
ClC=1C=C(C=CC1)C
|
Name
|
|
Type
|
product
|
Smiles
|
C(C)(=O)Cl
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |